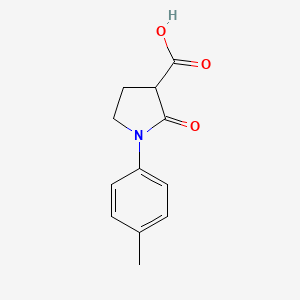

1-(4-Methylphenyl)-2-oxopyrrolidine-3-carboxylic acid

Description

1-(4-Methylphenyl)-2-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a five-membered lactam ring fused with a carboxylic acid group and a 4-methylphenyl substituent. Pyrrolidinones are known for diverse pharmacological activities, including antimicrobial, anticancer, and antioxidant properties .

Properties

IUPAC Name |

1-(4-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8-2-4-9(5-3-8)13-7-6-10(11(13)14)12(15)16/h2-5,10H,6-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAYIKBVMPQAFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCC(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901216013 | |

| Record name | 1-(4-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901216013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618070-29-4 | |

| Record name | 1-(4-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618070-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901216013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Methylphenyl)-2-oxo-3-pyrrolidine carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-2-oxopyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of N-(4-methylphenyl)succinimide under acidic conditions. The reaction typically proceeds as follows:

Step 1: N-(4-methylphenyl)succinimide is dissolved in a suitable solvent such as acetic acid.

Step 2: The solution is heated to promote cyclization, forming the pyrrolidine ring.

Step 3: The product is then isolated and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.

Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

Major Products:

Oxidation: Carboxylate derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemical Synthesis Applications

The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various reactions:

- Palladium-Catalyzed Reactions : It is utilized in cross-coupling reactions, enhancing the synthesis of more intricate organic compounds.

- Alkyne Reactions : The compound can participate in alkyne reactions, leading to the development of novel materials with specific functionalities.

Biological Research Applications

1-(4-Methylphenyl)-2-oxopyrrolidine-3-carboxylic acid has shown potential in biological research, particularly in drug discovery and development:

- Anticancer Activity : Case studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicated that specific derivatives induced apoptosis in A549 human lung cancer cells, suggesting their potential as anticancer agents .

- Enzyme Inhibition : The compound's structure allows it to interact with enzymes linked to metabolic pathways relevant to diseases such as cancer and diabetes. Studies suggest that it may act as an enzyme inhibitor, potentially affecting drug metabolism and efficacy .

Pharmacological Implications

The pharmacological applications of this compound include:

- Receptor Modulation : Its binding affinity to various receptors can influence therapeutic outcomes. For example, modifications in the compound's structure have been linked to enhanced selectivity for NMDA receptors, which are important in neurological functions .

- Antimicrobial Properties : Preliminary studies indicate that certain derivatives possess antimicrobial activity against a range of bacterial strains, highlighting their potential use in treating infections caused by resistant pathogens .

Industrial Applications

In the industrial sector, this compound finds applications in:

- Specialty Chemicals Production : It is used in the synthesis of specialty chemicals that require precise chemical properties for various applications.

- Material Science : The compound’s unique properties make it suitable for developing advanced materials with specific characteristics tailored for industrial needs.

A comparative analysis highlights how structural variations influence biological activity:

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Pyrrolidine derivative | Methyl group; carboxylic acid | Potential anticancer agent |

| 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid | Pyrrolidine derivative | Fluorine substitution | Antimicrobial activity |

| 1-Hydroxy-2-methylcyclohexene | Cyclohexene derivative | Hydroxyl group; larger ring | Moderate biological activity |

This table illustrates the significance of functional groups and stereochemistry on the biological activities of these compounds.

Case Studies and Research Findings

Several noteworthy studies have explored the applications and efficacy of this compound:

- Anticancer Activity : A study demonstrated that derivatives exhibited cytotoxic effects on A549 human lung cancer cells through mechanisms involving apoptosis induction .

- Antimicrobial Properties : Research indicated that certain alkynyl alcohols related to this compound showed antimicrobial activity against various bacterial strains, suggesting its potential utility in combating infections .

Mechanism of Action

The mechanism by which 1-(4-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key analogs differ in substituents on the phenyl ring or pyrrolidinone core, influencing electronic, steric, and solubility properties:

Physicochemical and Reactivity Trends

- Electron-withdrawing substituents (e.g., Cl, F): Increase carboxylic acid acidity and modulate nucleophilicity. Example: 3-chloro-4-fluorophenyl analog exhibits stronger hydrogen bonding .

- Hydroxyl groups : Improve aqueous solubility but may reduce metabolic stability. The 2-hydroxyphenyl derivatives form stable hydrazones and heterocyclic adducts .

- Methyl/methoxy groups : Enhance lipophilicity (logP) and membrane penetration. The 4-methylphenyl analog is less polar than hydroxylated variants .

Biological Activity

1-(4-Methylphenyl)-2-oxopyrrolidine-3-carboxylic acid (CAS No. 618070-29-4) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-methylphenyl group and a carboxylic acid functionality. This unique structure may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Mechanism of Action : The compound exhibits cytotoxic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation. Its structural features allow it to interact with cellular targets involved in cancer progression.

- Case Study : In a study involving A549 human lung cancer cells, the compound demonstrated significant cytotoxicity compared to standard chemotherapeutics like cisplatin, suggesting its potential as a lead compound for further development .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| This compound | A549 (Lung) | 15 | Cisplatin | 10 |

| Other Derivatives | A549 (Lung) | Varies | - | - |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant pathogens:

- Activity Profile : The compound showed varying degrees of antibacterial activity against Gram-positive bacteria. Its effectiveness was assessed using the broth microdilution method, revealing minimum inhibitory concentrations (MICs) that indicate potential therapeutic applications .

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | >128 | None |

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays:

- DPPH Radical Scavenging Assay : The compound exhibited significant radical scavenging activity, indicating its potential as an antioxidant agent. This property is crucial for mitigating oxidative stress-related diseases .

Table 3: Antioxidant Activity Data

| Compound | DPPH Scavenging (%) at 100 µM |

|---|---|

| This compound | 78 |

| Ascorbic Acid | 90 |

Q & A

Q. What are the optimized synthetic routes for 1-(4-Methylphenyl)-2-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : A common synthetic route involves the condensation of 4-methylbenzaldehyde with pyrrolidine-2,5-dione under acidic conditions (e.g., HCl or H₂SO₄) at 80–100°C for 6–12 hours . Alternative methods may use itaconic acid and 4-methylaniline in aqueous reflux, followed by cyclization . Optimization includes:

-

Catalysts : Lewis acids (e.g., ZnCl₂) improve reaction efficiency.

-

Solvents : Polar aprotic solvents (DMF, toluene) enhance solubility of intermediates.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes by-products.

-

Yield : Typically 50–70%, depending on reaction time and stoichiometry.

- Data Table : Comparative Yields Under Different Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ | Toluene | 80 | 12 | 52 |

| ZnCl₂ | DMF | 100 | 8 | 68 |

| None | H₂O | 100 | 24 | 35 |

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical Techniques :

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 7.2–7.4 (aromatic protons), δ 3.8–4.2 (pyrrolidine ring protons), δ 2.3 (methyl group) .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid and ketone) .

- Mass Spectrometry : Molecular ion peak at m/z 247 (C₁₃H₁₃NO₃) .

- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound?

- Strategy :

-

Substituent Effects : Introduce electron-withdrawing groups (e.g., halogens) at the phenyl ring to improve membrane permeability .

-

Bioisosteric Replacement : Replace the carboxylic acid with a tetrazole moiety to enhance metabolic stability .

-

SAR Studies : Test derivatives for antimicrobial activity (MIC assays) or enzyme inhibition (e.g., COX-2) .

- Case Study :

A methyl-to-chloro substitution (as in 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid) increased antibacterial activity by 3-fold against S. aureus .

- Case Study :

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methods :

- Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase (COX-2; PDB ID 5KIR). The carboxylic acid group forms hydrogen bonds with Arg120 .

- QSAR Models : Develop regression models using descriptors like logP and polar surface area to predict cytotoxicity .

Troubleshooting & Data Contradictions

Q. How should researchers address discrepancies in spectroscopic data during characterization?

- Root Causes :

- Tautomerism : The keto-enol equilibrium in the pyrrolidine ring may shift in different solvents, altering NMR signals .

- Impurities : By-products (e.g., unreacted aldehyde) may overlap peaks.

- Solutions :

- Use deuterated solvents (DMSO-d₆) for stable NMR readings.

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Cross-validate with X-ray crystallography if crystalline .

Q. Why do synthetic yields vary significantly across reported methods?

- Critical Factors :

- Reagent Quality : Impure starting materials (e.g., 4-methylbenzaldehyde) reduce yield.

- Catalyst Deactivation : Moisture-sensitive catalysts (e.g., ZnCl₂) require anhydrous conditions .

- Mitigation :

- Optimize stoichiometry (1:1.2 molar ratio of aldehyde to pyrrolidine-dione).

- Use inert atmosphere (N₂/Ar) to prevent oxidation .

Biological Evaluation

Q. What assays are recommended for preliminary biological screening?

-

Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .

-

Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

-

Enzyme Inhibition : Fluorescence-based assays for COX-2 or kinase activity .

-

Positive Controls :

- Antimicrobial : Ciprofloxacin (1 µg/mL).

- Anticancer : Doxorubicin (1 µM).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.